molecular formula C₉H₁₈N₂O₃S B105208 3,3-Dimethyl-1-(methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime CAS No. 39184-27-5

3,3-Dimethyl-1-(methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime

Cat. No. B105208
CAS RN: 39184-27-5
M. Wt: 234.32 g/mol
InChI Key: NLMRMVVMKCKWFL-YRNVUSSQSA-N
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Description

The compound 3,3-Dimethyl-1-(methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime is a chemical species that can be presumed to have interesting reactivity due to the presence of multiple functional groups. These include a ketone, a sulfoxide, and an oxime moiety, which may exhibit diverse chemical behaviors under various conditions. While the provided papers do not directly discuss this compound, they do provide insights into the reactivity of structurally related compounds, which can be used to infer potential reactivities and properties of the compound .

Synthesis Analysis

The synthesis of compounds similar to 3,3-Dimethyl-1-(methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime can involve the functionalization of ketones and subsequent transformations. For instance, the intramolecular cyclization of 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones under basic and acidic conditions has been studied, revealing that different products can be obtained depending on the reaction conditions and the form of the starting material (ketone, enol, or enolate) . This suggests that the synthesis of the compound may also be sensitive to the reaction conditions and could proceed through similar intermediates.

Molecular Structure Analysis

The molecular structure of the compound likely features a complex arrangement of atoms due to the presence of multiple functional groups. The reactivity of similar compounds, such as 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones, has been shown to depend on the form of the molecule (ketone, enol, or enolate), which is directly related to its molecular structure . The presence of the sulfoxide and oxime groups in the compound of interest would also contribute to its molecular geometry and electronic distribution, potentially affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactions of compounds with functionalities similar to 3,3-Dimethyl-1-(methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime can be quite varied. For example, the displacement reactions of α-chlorocycloalkanone oximes with sodium cyanide can lead to the formation of isoxazole derivatives . This indicates that the oxime group in such compounds is reactive and can participate in cyclization reactions. The compound may also undergo similar reactions, leading to the formation of heterocyclic structures or other derivatives through nucleophilic displacement.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3,3-Dimethyl-1-(methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime are not directly reported in the provided papers, we can infer that the compound would exhibit properties influenced by its functional groups. The ketone group would contribute to its polarity and potential for hydrogen bonding, the sulfoxide might increase its solubility in polar solvents, and the oxime could affect its boiling point and stability. The reactivity under acidic and basic conditions, as seen with related compounds, suggests that the compound would also have pH-dependent properties .

Scientific Research Applications

Mass Spectrometry Analysis

Research has employed mass spectrometry to analyze the fragmentation of 3,3-dimethyl-1-(methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime, particularly focusing on its sulfoxide and sulfone metabolites. This compound, also known as thiofanox, was studied to understand its electron impact fragmentation patterns and the influence of sulfur oxidation states on these processes (Corkins, Mannion, & Storace, 1980).

Synthesis and Reactivity

In another study, the oxetane ring, which is relevant to drug discovery, was synthesized using a compound structurally similar to 3,3-dimethyl-1-(methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime. This approach aimed to create diverse 3-aminooxetanes, highlighting the compound's utility in synthesizing novel structures for potential pharmacological applications (Hamzik & Brubaker, 2010).

Atmospheric Chemistry

Investigations into atmospheric chemistry have looked at similar compounds to understand the reactions of various alkenes with ozone, producing methylsulfinyl radicals. Such studies contribute to our understanding of atmospheric reactions involving sulfur-containing compounds (Atkinson, Tuazon, & Aschmann, 1995).

Environmental Fate and Degradation

Environmental research has focused on compounds like aldicarb sulfoxide and aldicarb sulfone, which share structural similarities with 3,3-dimethyl-1-(methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime. These studies measure degradation rates in groundwater, providing insights into the environmental fate of such compounds (Kraft & Helmke, 1992).

Safety And Hazards

This involves studying the toxicity of the compound, its effects on the environment, and precautions that need to be taken while handling it. Material safety data sheets (MSDS) are usually referred to in this section.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new methods of synthesis.


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properties

IUPAC Name

[(Z)-(3,3-dimethyl-1-methylsulfinylbutan-2-ylidene)amino] N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S/c1-9(2,3)7(6-15(5)13)11-14-8(12)10-4/h6H2,1-5H3,(H,10,12)/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMRMVVMKCKWFL-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=NOC(=O)NC)CS(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C(=N/OC(=O)NC)/CS(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016526
Record name Thiofanox sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-(methylsulfinyl)-2-butanone O-((methylamino)carbonyl)oxime

CAS RN

39184-27-5
Record name Thiofanox sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039184275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiofanox sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiofanox-sulfoxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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